1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride
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Overview
Description
1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride is an organic compound that belongs to the class of phenylalkylamines. This compound is characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a nucleophilic substitution reaction where 4-(2,2,2-trifluoroethyl)benzyl chloride reacts with ethanamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically purified using techniques like recrystallization or column chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents like sodium azide or thiols to form azides or thioethers, respectively.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, azides, and thioethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a precursor in the development of drugs targeting neurological disorders and metabolic diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes and receptors involved in neurotransmission and metabolic regulation.
Pathways Involved: It modulates the activity of enzymes like monoamine oxidase and receptors such as serotonin and dopamine receptors, leading to altered neurotransmitter levels and metabolic processes.
Comparison with Similar Compounds
1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 2-[4-(trifluoromethyl)phenyl]ethan-1-amine and 2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine share structural similarities.
Uniqueness: The presence of the trifluoroethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
Molecular Formula |
C10H13ClF3N |
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Molecular Weight |
239.66 g/mol |
IUPAC Name |
1-[4-(2,2,2-trifluoroethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14)9-4-2-8(3-5-9)6-10(11,12)13;/h2-5,7H,6,14H2,1H3;1H |
InChI Key |
AUEJGJPEISULNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC(F)(F)F)N.Cl |
Origin of Product |
United States |
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